molecular formula C11H12BrFN2O2 B12075103 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine

Cat. No.: B12075103
M. Wt: 303.13 g/mol
InChI Key: WCZAHCGVDVOVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-2-nitrophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to produce 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-fluoropiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, solvents like DMF, and catalysts such as Pd/C.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of 4-amino-2-nitrophenyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

    Reduction: Formation of 4-amino-2-nitrophenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine involves its interaction with specific molecular targets. The compound’s nitro and bromo groups can participate in various chemical reactions, influencing its binding affinity and activity. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Shares similar functional groups but lacks the piperidine ring.

    1-(4-Bromo-2-nitrophenyl)piperidine: Similar structure but without the fluorine atom.

    4-Bromo-2-nitrophenyl derivatives: Various compounds with different substituents on the phenyl ring.

Uniqueness

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is unique due to the combination of its functional groups and the piperidine ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12BrFN2O2

Molecular Weight

303.13 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4-fluoropiperidine

InChI

InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6H2

InChI Key

WCZAHCGVDVOVGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.